molecular formula C25H20N2O4S B3707852 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3707852
M. Wt: 444.5 g/mol
InChI Key: MRVQXJZQWXXUFW-UHFFFAOYSA-N
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Description

5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group, benzyloxy substituents, and a thioxodihydropyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. One common synthetic route includes the condensation of 3,4-bis(benzyloxy)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the desired thioxodihydropyrimidine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities, due to its ability to interact with specific biological targets.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxodihydropyrimidine core can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxy groups may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar compounds to 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

The uniqueness of this compound lies in its thioxodihydropyrimidine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c28-23-20(24(29)27-25(32)26-23)13-19-11-12-21(30-15-17-7-3-1-4-8-17)22(14-19)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,26,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQXJZQWXXUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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